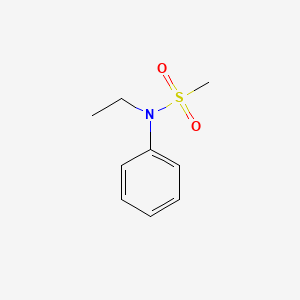
N-ethyl-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : N-ethyl-N-phenylmethanesulfonamide exhibits antibacterial properties, making it a candidate for drug development targeting bacterial infections. Its mechanism involves inhibition of bacterial folic acid synthesis, a common target for sulfonamides.
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is linked to inflammation. Modifications to the sulfonamide group enhance selectivity and efficacy against inflammatory diseases .
-
Biological Research
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of receptor modulation. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity .
- Receptor Modulation : Research indicates that sulfonamides can interact with various receptors, influencing biological pathways and potentially leading to therapeutic effects.
-
Industrial Applications
- Synthesis of Specialty Chemicals : this compound serves as an intermediate in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry .
- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, especially those aimed at treating infections and inflammatory conditions. Its structural modifications can lead to compounds with improved pharmacological profiles .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial | Inhibition of folic acid synthesis |
| 1-(2-Chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide | Anti-inflammatory | COX-2 inhibition |
| N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-phenylmethanesulfonamide | Enzyme inhibitor | Binding to enzyme active sites |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Direct acylation | Acylation of amines followed by sulfonation | 70 - 90 |
| Two-step reduction and acylation | Reduction followed by regioselective acylation | Up to 95 |
Case Studies
-
Case Study on Antimicrobial Activity
A study published in the Journal of Brazilian Chemical Society explored derivatives of this compound for their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard drugs . -
Case Study on Anti-inflammatory Properties
Research conducted on modified sulfonamides indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential for safer anti-inflammatory medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects . -
Case Study on Industrial Applications
An industrial application study focused on the synthesis of specialty chemicals using this compound as an intermediate. The use of continuous flow reactors improved reaction efficiency and product yield significantly, showcasing the compound's utility in large-scale chemical production .
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
N-ethyl-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
MFRPSQUJLQLXJD-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














